molecular formula C6H13F2N B13283615 2,2-Difluoro-3,3-dimethylbutan-1-amine

2,2-Difluoro-3,3-dimethylbutan-1-amine

Cat. No.: B13283615
M. Wt: 137.17 g/mol
InChI Key: OFSKHYWHXLXZQY-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a primary amine group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3,3-dimethylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropropane and 3,3-dimethylbutan-1-ol.

    Amination: The final step involves the conversion of the intermediate to the amine using reagents like ammonia or primary amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

2,2-Difluoro-3,3-dimethylbutan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.

    Materials Science: The compound is utilized in the design of novel materials with unique properties, such as fluorinated polymers and surfactants.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and dipole interactions. This leads to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorobutane: Lacks the amine group, making it less reactive in certain chemical reactions.

    3,3-Dimethylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoro-3,3-dimethylpentan-1-amine: Has an additional carbon in the backbone, altering its steric and electronic properties.

Uniqueness

2,2-Difluoro-3,3-dimethylbutan-1-amine is unique due to the presence of both fluorine atoms and a primary amine group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in the synthesis of complex molecules and the study of fluorine’s effects in organic chemistry.

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

2,2-difluoro-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C6H13F2N/c1-5(2,3)6(7,8)4-9/h4,9H2,1-3H3

InChI Key

OFSKHYWHXLXZQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN)(F)F

Origin of Product

United States

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